Methyl 2-fluoro-3,5-dimethylbenzoate

Description

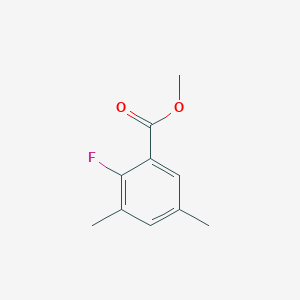

Methyl 2-fluoro-3,5-dimethylbenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with a fluorine atom at the ortho position (C2) and methyl groups at the meta positions (C3 and C5). This compound is of interest in organic synthesis and pharmaceutical research due to the electronic and steric effects imparted by its substituents. For instance, Methyl 2-fluoro-3,5-dimethoxybenzoate (CAS 651734-58-6), a close analog with methoxy groups replacing methyl groups, is documented as a pharmaceutical intermediate .

Properties

Molecular Formula |

C10H11FO2 |

|---|---|

Molecular Weight |

182.19 g/mol |

IUPAC Name |

methyl 2-fluoro-3,5-dimethylbenzoate |

InChI |

InChI=1S/C10H11FO2/c1-6-4-7(2)9(11)8(5-6)10(12)13-3/h4-5H,1-3H3 |

InChI Key |

OIXWRMLDOPAINJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)OC)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-3,5-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-3,5-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl 2-fluoro-3,5-dimethylbenzoate may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalyst and reaction parameters would be tailored to achieve high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-3,5-dimethylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield 2-fluoro-3,5-dimethylbenzoic acid, while reduction of the ester group can produce 2-fluoro-3,5-dimethylbenzyl alcohol.

Scientific Research Applications

Methyl 2-fluoro-3,5-dimethylbenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which methyl 2-fluoro-3,5-dimethylbenzoate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s stability and binding affinity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-fluoro-3,5-dimethylbenzoate with structurally or functionally related compounds, emphasizing substituent effects, molecular properties, and applications.

Table 1: Key Comparative Data

Substituent Effects

- Electron-Withdrawing vs. Methyl groups (CH₃) at C3 and C5 in the target compound are weakly electron-donating, which may reduce reactivity compared to the methoxy-substituted analog (C10H11FO4), where oxygen atoms increase polarity and hydrogen-bonding capacity .

Physicochemical Properties

Solubility :

- Thermal Stability: Crystalline analogs like Methyl (2R,3S)-3-[(tert-butylsulfinyl)amino]-2-fluoro-3-phenylpropanoate () demonstrate that fluorine and aromatic substituents enhance thermal stability via rigid molecular packing and hydrogen bonding .

Biological Activity

Methyl 2-fluoro-3,5-dimethylbenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-fluoro-3,5-dimethylbenzoate can be represented by the following structural formula:

The presence of a fluorine atom in the structure is significant as it can influence the compound's reactivity and interaction with biological targets.

Biological Activity Overview

The biological activities of methyl 2-fluoro-3,5-dimethylbenzoate have been investigated in various contexts, including its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research has shown that methyl 2-fluoro-3,5-dimethylbenzoate exhibits antimicrobial properties against a range of bacterial strains. In one study, the compound was tested against several Gram-positive and Gram-negative bacteria. The results indicated that it had a notable inhibitory effect on bacterial growth, with minimum inhibitory concentration (MIC) values comparable to known antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

In vitro studies have demonstrated that methyl 2-fluoro-3,5-dimethylbenzoate can modulate inflammatory pathways. The compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.

Anticancer Properties

The anticancer potential of methyl 2-fluoro-3,5-dimethylbenzoate has also been explored. In cell line studies involving various cancer types, the compound induced apoptosis and inhibited cell proliferation. The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

The biological activity of methyl 2-fluoro-3,5-dimethylbenzoate can be attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may act as a competitive inhibitor for certain enzymes involved in metabolic pathways relevant to inflammation and cancer progression.

Case Studies

- Antibacterial Efficacy : A study conducted on the antibacterial efficacy of methyl 2-fluoro-3,5-dimethylbenzoate revealed that it effectively reduced bacterial load in infected animal models. The treatment group showed a significant decrease in infection markers compared to controls.

- Inflammation Model : In a murine model of acute inflammation, administration of methyl 2-fluoro-3,5-dimethylbenzoate resulted in reduced edema and lower levels of inflammatory mediators in serum samples.

- Cancer Cell Lines : In experiments with breast cancer cell lines (MCF-7), treatment with methyl 2-fluoro-3,5-dimethylbenzoate led to a dose-dependent reduction in cell viability and increased rates of apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.